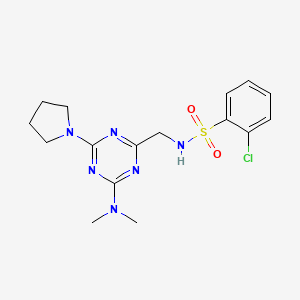

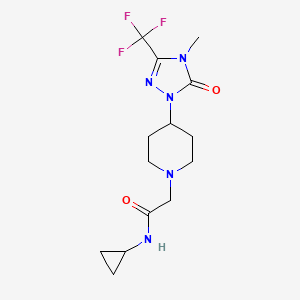

![molecular formula C13H21NO2 B3004024 N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine CAS No. 170115-42-1](/img/structure/B3004024.png)

N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine is a chemical compound that is part of a broader class of organic molecules known as amines. Amines are characterized by the presence of a nitrogen atom connected to alkyl or aryl groups. In this case, the amine is connected to a 3,4-dimethoxyphenyl group and a butyl chain, indicating its potential utility in various chemical syntheses and possibly as an intermediate in pharmaceutical development.

Synthesis Analysis

The synthesis of related amines has been extensively studied. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development, involves an asymmetric Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of amines like this compound can be elucidated using nuclear magnetic resonance (NMR) studies. For example, the relative configurations of 1-dimethoxyphenyl-3-(alkylamino) butanols were determined through extensive NMR studies . Such techniques would be essential in confirming the structure of this compound once synthesized.

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including nucleophilic substitution and reactions with ketenes to form β-lactams . The synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an intermediate for anticancer drugs, involves nucleophilic substitution and carbanion reactions . These reactions highlight the reactivity of amines and their potential in forming complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. For instance, the presence of the dimethoxyphenyl group could affect the compound's solubility, boiling point, and stability. The synthesis of related compounds, such as 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, includes optimization of reaction conditions to improve yield and confirm structural integrity through spectral analysis . These considerations are crucial for the practical application and handling of this compound.

Scientific Research Applications

Synthesis and Structural Analysis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine, was identified as a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens. This research highlights the compound's role in efficient and stereoselective synthesis processes (Fleck et al., 2003).

The structure of this compound derivatives was explored in a study focusing on butyrate and 1,3-dioxane derivatives. These compounds were characterized using various spectroscopic techniques and X-ray diffraction, providing detailed insights into their molecular structures (Jebas et al., 2013).

Chemical Reactions and Processes

A study on the expedient synthesis of N-methyl- and N-alkylamines, including this compound, demonstrated the use of cobalt oxide nanoparticles for reductive amination. This research is significant for its implications in the synthesis of life-science molecules and industrial chemicals (Senthamarai et al., 2018).

The aminolysis reaction of specific pyrimidin derivatives with various amines, including this compound, was examined under different conditions. This study contributes to the understanding of chemical reactivity and the potential for developing new synthetic pathways (Novakov et al., 2017).

Pharmacological and Medicinal Applications

- A novel anticancer compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine, was synthesized and its toxicity evaluated. This study underscores the potential pharmacological applications of this compound derivatives in cancer treatment (Ismail et al., 2018).

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)13(9-11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWWSCZOAULJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)